Phenyl acetoacetate
Overview
Description
Phenyl acetoacetate is an organic compound that belongs to the class of β-keto esters. It is characterized by the presence of both a phenyl group and an acetoacetate moiety. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Mechanism of Action
Target of Action
Phenyl acetoacetate, also known as phenyl 3-oxobutanoate, is a β-keto ester . β-Keto esters contain both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .
Mode of Action
The compound interacts with its targets through a process called transesterification . This process involves the exchange of an ester of an alcohol with another alcohol. It’s a crucial transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
Biochemical Pathways
This compound is involved in the catabolic pathway of phenylalanine and phenylacetate . This pathway is essential in bacteria, including Escherichia coli and Pseudomonas putida . Intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .
Pharmacokinetics
It’s known that this compound is a β-keto ester, and β-keto esters are known to undergo transesterification . This process can influence the compound’s bioavailability. More research is needed to fully understand the ADME properties of this compound.
Result of Action
It’s known that the compound plays a role in the catabolic pathway of phenylalanine and phenylacetate in bacteria . This pathway leads to the production of acetyl-CoA and succinyl-CoA , which are key molecules in cellular metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transesterification process can be influenced by the presence of different catalysts . Moreover, the catabolic pathway of phenylalanine and phenylacetate, in which this compound plays a role, depends primarily on the availability of oxygen .
Biochemical Analysis
Biochemical Properties
Phenyl acetoacetate is involved in the bacterial catabolism of phenylalanine and phenylacetate . It is processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase .
Cellular Effects
The reactive non-aromatic epoxide of this compound is isomerized to a seven-member O-heterocyclic enol ether, an oxepin . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA . These processes have significant effects on cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several unique steps. The aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . The reactive non-aromatic epoxide is then isomerized to a seven-member O-heterocyclic enol ether, an oxepin . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps .
Temporal Effects in Laboratory Settings
The compound’s stability, degradation, and long-term effects on cellular function can be inferred from its involvement in various biochemical reactions .
Metabolic Pathways
This compound is involved in the bacterial catabolism of phenylalanine and phenylacetate . It is processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide . This pathway leads to the production of acetyl-CoA and succinyl-CoA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl acetoacetate can be synthesized through the transesterification of methyl acetoacetate with phenol. The reaction typically involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and a base like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using similar transesterification methods but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Phenyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl acetoacetic acid.
Reduction: Reduction of this compound can yield phenyl butanediol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products:
Oxidation: Phenyl acetoacetic acid.
Reduction: Phenyl butanediol.
Substitution: Various substituted phenyl acetoacetates depending on the nucleophile used.
Scientific Research Applications
Phenyl acetoacetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
Methyl acetoacetate: Similar in structure but with a methyl group instead of a phenyl group.
Ethyl acetoacetate: Similar but with an ethyl group.
Phenyl acetate: Lacks the β-keto functionality.
Uniqueness: Phenyl acetoacetate is unique due to the presence of both a phenyl group and a β-keto ester functionality, which imparts distinct reactivity and versatility in organic synthesis compared to its analogs .
Properties
IUPAC Name |
phenyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENPVAFZTUOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218729 | |
Record name | Phenyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6864-62-6 | |
Record name | Phenyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6864-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using phenyl acetoacetate derivatives?
A1: this compound derivatives are versatile building blocks for synthesizing various heterocyclic compounds. For example, reacting different phenyl acetoacetates with 4-hydroxycoumarin, triacetic acid lactone, and 4-hydroxy-6-methyl-1,2-dihydro-2-pyridone yields both 2-pyrone and 4-pyrone derivatives. [] Interestingly, the reaction can be steered towards preferentially producing either the 2-pyrone or 4-pyrone product by adjusting the specific this compound ester used and by employing acid catalysis. []
Q2: Can you provide an example of how the disilylated dianion of methyl acetoacetate is used in synthesis?
A2: The disilylated dianion of methyl acetoacetate is a valuable reagent for constructing complex molecules. Researchers exploring a synthetic route for isotopically labeled orsellinic acid investigated the use of this dianion. [] They aimed to react it with a specific acid chloride, drawing inspiration from a previously reported synthesis of methyl olivetolate that utilized a similar strategy. []
Q3: Does the barium oxide/methanol system offer any advantages in the synthesis of β-keto esters like this compound?
A3: Yes, employing a barium oxide/methanol system presents a useful method for synthesizing β-keto esters like this compound. [] This approach involves reacting an excess of methyl acetoacetate with barium oxide, followed by acylation of the resulting barium complex using an acid chloride. Finally, the α-acyl β-keto ester is cleaved using methanol at a mild temperature to yield the desired β-keto ester. This procedure boasts good yields, as demonstrated by the synthesis of methyl 4-phenyl-3-oxobutanoate (69% yield), methyl 3-phenyl-3-oxopropionate (84% yield), methyl 4-cyclohexyl-3-oxobutanoate (67% yield), and methyl 3-oxooctadecanoate (74% yield). []
Q4: What is known about the keto-enol tautomerism of ethyl this compound?
A4: The keto-enol tautomerism of ethyl this compound is a fundamental chemical property of this compound. While there is limited information available in the provided abstracts to elaborate on specific findings, a paper titled "THE KETO—ENOL EQUILIBRIUM OF ETHYL ALPHA-PHENYL ACETOACETATE" likely delves deeper into the equilibrium constants, influencing factors, and spectroscopic characterization of these tautomers. []
Q5: Are there any reported photochemical reactions involving this compound derivatives?
A5: Photochemical reactions offer unique pathways for synthesizing complex molecules. Researchers have investigated the photoreactions of 2-(dialkylamino)ethyl esters of γ-oxo acids, which share some structural similarities with this compound. These studies highlight the influence of the stability and conformational flexibility of biradical intermediates formed during the photoreaction on the final product outcome. [] While not directly focused on this compound, these findings suggest potential avenues for exploring photochemical transformations involving this compound class.
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